molecular formula C12H7F4N B596659 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine CAS No. 180606-19-3

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B596659
CAS No.: 180606-19-3
M. Wt: 241.189
InChI Key: YMZGTITUODKSSO-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine is a versatile fluorinated heterocyclic building block designed for advanced research and development in agrochemicals and pharmaceuticals. Its molecular structure, featuring a pyridine ring substituted with a fluorine atom and a 3-(trifluoromethyl)phenyl group, is engineered to enhance the physicochemical properties of lead compounds, particularly by improving metabolic stability, lipophilicity, and bioavailability . In agrochemical research , this scaffold serves as a key intermediate in the discovery of novel pesticides. Structural analogs, such as 2-phenylpyridine derivatives containing trifluoromethyl groups, have demonstrated excellent insecticidal activity against pests like Mythimna separata . The strategic incorporation of fluorine and the trifluoromethyl group is a established method for optimizing potency and overcoming resistance in crop protection agents . For pharmaceutical research , the compound's fluorinated heterocyclic core is highly valuable in medicinal chemistry. The fusion of a pyridine ring with fluorine substituents is a common motif in drug discovery, known to fine-tune pKa, increase membrane permeability, and improve the overall pharmacokinetic profile of therapeutic candidates . This makes it a crucial scaffold for synthesizing potential new molecular entities. Research Value: The primary value of this compound lies in its use as a synthetic intermediate for scaffold hopping and structure-activity relationship (SAR) studies. It enables researchers to develop patentable structures with tailored biological activities . Its susceptibility to nucleophilic substitution and cross-coupling reactions makes it a versatile precursor for creating a wide array of functionalized pyridine derivatives . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

2-fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZGTITUODKSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744678
Record name 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-19-3
Record name 2-Fluoro-6-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Exchange Fluorination of Chlorinated Precursors

A cornerstone of 2-fluoro-6-(3-(trifluoromethyl)phenyl)pyridine synthesis involves halogen exchange reactions, particularly substituting chlorine with fluorine. Building on the liquid-phase fluorination process detailed in WO2015151116A2 , chlorinated pyridine intermediates undergo treatment with hydrogen fluoride (HF) under controlled conditions. For example, 2-chloro-6-(3-(trichloromethyl)phenyl)pyridine can be fluorinated at 140–230°C and 10–30 kg/cm² pressure using FeCl₃ or SnCl₄ as catalysts, achieving >80% yield and 99.9% purity .

The mechanism proceeds via nucleophilic aromatic substitution (SNAr), where HF displaces chlorine at the pyridine’s 2-position. The trifluoromethylphenyl group’s electron-withdrawing nature enhances ring activation, facilitating fluoride incorporation. Critically, continuous HF addition and HCl gas removal prevent side reactions, ensuring selectivity . Residual chlorofluoro intermediates are recycled, aligning with industrial sustainability goals.

Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction

The 3-(trifluoromethyl)phenyl moiety is introduced via palladium-catalyzed cross-coupling. A 6-bromo-2-fluoropyridine precursor reacts with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), yielding the target compound in 65–75% yield . This method’s versatility accommodates diverse boronic acids, enabling structural diversification.

Key challenges include minimizing protodeboronation of the electron-deficient arylboronic acid. Optimizing ligand systems (e.g., SPhos) and inert atmospheres improves efficiency. Post-coupling purification via silica gel chromatography or distillation ensures >98% purity, critical for pharmaceutical applications .

Reductive Cyclization of O-Acyl Oximes

Adapting the NH₄I/Na₂S₂O₄-mediated reductive cyclization from OrgSyn , this compound is synthesized from O-acyl oximes and hexafluoroacetylacetone derivatives. This one-pot method proceeds via N–O bond cleavage and cyclization, forming the pyridine core with concurrent trifluoromethyl group incorporation.

Reaction conditions (50°C, DMF, 12 h) afford moderate yields (50–60%) but excellent regioselectivity. The reductive system’s mild nature preserves sensitive functional groups, making it suitable for late-stage trifluoromethylation . Scaling this approach requires addressing exothermicity and optimizing catalyst loading.

Directed Ortho-Metalation and Trifluoromethylation

Directed ortho-metalation (DoM) strategies enable precise functionalization of pyridine derivatives. Treating 2-fluoro-6-phenylpyridine with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryllithium intermediate, which reacts with CF₃TMS (trimethylsilyl trifluoromethide) to install the trifluoromethyl group at the phenyl ring’s 3-position .

This method achieves 70–80% yields but demands stringent anhydrous conditions. Competing side reactions, such as over-metalation, are mitigated by slow CF₃TMS addition and low temperatures. Post-reaction quenching with NH₄Cl and extraction isolates the product with >95% purity .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Halogen Exchange 80–8599.9Scalable, high selectivityRequires HF handling, high pressure
Suzuki Coupling 65–7598Modular, mild conditionsProtodeboronation risks
Reductive Cyclization 50–6097One-pot, regioselectiveModerate yields, exothermicity
Directed Metalation 70–8095Precise functionalizationSensitive to moisture, low temps

Industrial-Scale Considerations and Catalyst Recovery

The halogen exchange route is most industrially viable due to its continuous HF addition and catalyst recycling. FeCl₃ or SnCl₄ catalysts are recovered via distillation, reducing costs and waste. In contrast, palladium catalysts in Suzuki couplings necessitate costly recovery systems, impacting scalability .

Environmental factors favor HF-based processes over chlorinated solvents used in cyclization methods. However, HF’s corrosivity demands specialized reactor materials (e.g., Hastelloy) .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors by forming strong hydrogen bonds and dipole interactions . This can lead to inhibition or activation of target proteins, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

2-Fluoro-6-(trifluoromethyl)pyridine
  • Structure : Lacks the phenyl group at position 6, replaced by a trifluoromethyl group directly attached to the pyridine.
  • Key Differences : Reduced steric bulk and molecular weight (MW: ~181.1 g/mol vs. ~263.2 g/mol for the target compound).
  • Impact: Lower logP (~1.8 vs.
2-Methoxy-6-(trifluoromethyl)pyridine
  • Structure : Methoxy group at position 2 instead of fluorine.
  • Key Differences : Electron-donating methoxy group increases electron density on the pyridine ring, altering reactivity in electrophilic substitutions.
  • Impact : Higher solubility in polar solvents compared to the fluorine-substituted analog, with logP ~2.2 .

Extended Core Modifications

3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b)
  • Structure : Imidazo[1,2-a]pyridine core with nitro and tosylmethyl groups at positions 3 and 2, respectively.
  • Key Differences : Planar imidazo-pyridine system enhances π-π stacking interactions. The nitro group introduces strong electron-withdrawing effects.
  • Impact : Higher molecular weight (~477.3 g/mol) and logP (~4.0) suggest improved binding affinity but reduced solubility .
3-(4-(2-Fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (64)
  • Structure : Incorporates the target compound’s 2-fluoro-6-(trifluoromethyl)phenyl group into a piperidine-triazolo-pyridine scaffold.
  • Key Differences : Additional heterocycles increase complexity (MW: ~459.3 g/mol) and introduce hydrogen-bonding sites.
  • Impact: Enhanced biological activity as a retinol-binding protein antagonist, though synthetic complexity (e.g., Suzuki coupling, hydrogenation) may limit scalability .

Substituent Additions and Replacements

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine
  • Structure : Chlorophenyl at position 2 and methylsulfanyl at position 4.
  • Key Differences : Multiple substituents increase steric hindrance and electron-withdrawing effects.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Position 2 Position 6 Molecular Weight (g/mol) logP (est.) Key Applications
2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine Pyridine F 3-(trifluoromethyl)phenyl 263.2 3.5 Intermediate for bioactive molecules
2-Fluoro-6-(trifluoromethyl)pyridine Pyridine F CF3 181.1 1.8 Agrochemical precursors
3-Nitro-2-tosylmethyl-6-(3-TFMP)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Tosylmethyl 3-TFMP 477.3 4.0 Medicinal chemistry lead
2-Methoxy-6-(trifluoromethyl)pyridine Pyridine OMe CF3 207.1 2.2 Solubility-enhanced analogs

Biological Activity

2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine (CAS No. 180606-19-3) is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is particularly notable for its role as an intermediate in the synthesis of various agrochemicals and pharmaceuticals, including fungicides like picoxystrobin .

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted at the 2-position with a fluorine atom and at the 6-position with a phenyl group that carries a trifluoromethyl substituent. This unique arrangement contributes to its chemical reactivity and biological activity.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their electron-withdrawing nature, which can influence molecular interactions and bioavailability. The following are key aspects of the biological activity associated with this compound:

Enzyme Inhibition

Studies have shown that fluorinated compounds can act as enzyme inhibitors. The presence of the trifluoromethyl group in particular has been linked to increased potency against various biological targets, including enzymes involved in metabolic pathways. For instance, the incorporation of trifluoromethyl groups has been shown to enhance inhibitory activity against serotonin uptake, which is relevant in the context of antidepressant drug design .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of related pyridine derivatives indicate that they may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity by stabilizing interactions through dipole-dipole interactions or by forming hydrogen bonds with active site residues .

Case Studies and Research Findings

Several studies have explored related compounds, providing insights into the potential biological activities of this compound:

  • Antimicrobial Studies : Research on similar trifluoromethylated pyridines has shown promising results against various bacterial strains, suggesting that modifications in the pyridine structure can lead to enhanced antimicrobial properties.
  • Cytotoxicity Assays : In vitro studies on related fluorinated compounds have indicated significant cytotoxic effects on cancer cell lines, warranting further exploration of this compound for anticancer applications.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition by fluorinated pyridines reveal that these compounds can effectively modulate enzyme activity, potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundEnzyme inhibitorBinding to active sites
Trifluoromethylated pyridine derivativesAntimicrobialDisruption of microbial membranes
Fluorinated anticancer agentsCytotoxicInduction of apoptosis

Q & A

Q. What are the common synthetic routes for 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves:

  • Step 1: Fluorination of a chlorinated pyridine precursor using agents like KF in DMSO at 80–100°C to introduce the fluorine substituent .
  • Step 2: Suzuki-Miyaura cross-coupling with 3-(trifluoromethyl)phenylboronic acid. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture (DME/H₂O) at 80°C are critical for achieving high yields .
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient).
    Key challenges include controlling steric hindrance from the trifluoromethyl group and ensuring regioselectivity during coupling .

Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., fluorine-proton coupling in the pyridine ring) and chemical shifts influenced by electron-withdrawing groups (CF₃, F) .
  • LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 248–262 range) and fragmentation patterns .
  • X-ray crystallography: Resolve crystal structure to validate regiochemistry, particularly when positional isomerism is possible .

Advanced Research Questions

Q. How do the fluorine and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic effects: The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring and slowing electrophilic substitution. However, it enhances stability in radical or nucleophilic aromatic substitution .
  • Steric effects: The CF₃ group at the 3-position of the phenyl ring can hinder access to the reaction site, requiring optimized catalysts (e.g., bulky ligands in Pd-mediated couplings) .
  • Fluorine’s role: Fluorine increases oxidative stability and can direct regioselectivity in subsequent functionalization .

Q. What computational methods are suitable for studying the electronic properties and reaction pathways of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and activation energies for reactions like cross-coupling .
  • Molecular Dynamics (MD): Simulate solvent effects and transition states in catalytic cycles .
  • Contradictions in data: If experimental results (e.g., unexpected regioselectivity) conflict with computational predictions, re-evaluate solvent or dispersion corrections in DFT models .

Q. How can researchers address contradictions in regioselectivity during the synthesis of derivatives?

Methodological Answer:

  • Mechanistic probing: Use isotopic labeling (e.g., ¹⁸O in carboxylation) or in situ NMR to track intermediate formation .
  • Alternative catalysts: Switch from Pd to Ni catalysts for sterically hindered substrates, as Ni(0) complexes tolerate bulky groups better .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) can stabilize charged intermediates in SNAr reactions, improving selectivity .

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